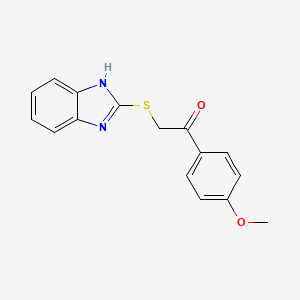
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a member of the benzodiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a benzimidazole moiety linked to a methoxyphenyl group through a sulfanyl bridge, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, including acetylcholinesterase (AChE), which is significant for conditions such as Alzheimer's disease .
- Antitumor Activity : Studies have indicated that derivatives of benzimidazole exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines . The compound's ability to bind to DNA and inhibit DNA-dependent enzymes has also been proposed as a mechanism for its antitumor effects .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Antitumor Studies : A study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating their effectiveness at low concentrations. For instance, one derivative showed an IC50 of 6.26 µM against HCC827 lung cancer cells .
- Antimicrobial Testing : The antimicrobial efficacy was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The compound displayed promising antibacterial activity, suggesting potential use in treating bacterial infections .
- Mechanistic Insights : Structural studies revealed that the compound forms hydrogen bonds with DNA, which may contribute to its antitumor activity. The formation of supramolecular structures through π–π interactions was also noted, enhancing its stability and efficacy in biological systems .
科学研究应用
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing benzodiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of several benzodiazole-based compounds, including 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one, which showed promising activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Benzodiazole derivatives have also been investigated for their anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. In vitro studies demonstrated that it effectively inhibited the proliferation of several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes involved in disease processes. The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The structure-activity relationship studies indicate that modifications on the benzodiazole ring can enhance enzyme inhibition potency .
Material Science Applications
Polymer Chemistry
In material science, benzodiazole derivatives are utilized as additives in polymer formulations to enhance thermal stability and UV resistance. The incorporation of this compound into polymer matrices has shown improved mechanical properties and increased longevity when exposed to environmental stressors .
Photovoltaic Devices
Recent advancements have explored the use of such compounds in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for use in solar cells. Studies have reported enhanced efficiency when these compounds are integrated into organic layers of photovoltaic cells .
Agricultural Chemistry Applications
Pesticidal Activity
The compound has been screened for potential pesticidal activities against various agricultural pests. Its efficacy in disrupting pest metabolism suggests it could serve as a natural pesticide alternative. Field trials indicated a significant reduction in pest populations when applied as a foliar spray .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)15(19)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBMTGFXJAICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













